COF Synthesis: Ester vs. Imine Linkage Enables Higher Surface Area and Different Topology
When used as a building block for Covalent Organic Frameworks (COFs), 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) yields ester-linked frameworks with distinct and quantifiably superior porosity compared to those formed from its amino analog, 1,3,5-tris(4-aminophenyl)benzene (TAPB). A direct head-to-head comparison in the seminal work by Yaghi and coworkers demonstrates that the ester-linked COF-120 (synthesized from THPB and di(pyridin-2-yl) terephthalate) exhibits a high Brunauer-Emmett-Teller (BET) surface area of up to 2,092 m²/g [1]. In contrast, analogous imine-linked COFs formed from the same amine-terminated core typically exhibit surface areas in a lower range of 1,200–1,500 m²/g [2]. The THPB-derived COF-120 also crystallizes in an hcb topology, distinct from the kgm topology of its tetratopic-phenol counterpart [1].
| Evidence Dimension | BET Surface Area of Resulting COF |
|---|---|
| Target Compound Data | Up to 2,092 m²/g (COF-120, hcb topology) |
| Comparator Or Baseline | 1,3,5-Tris(4-aminophenyl)benzene (TAPB): ~1,200-1,500 m²/g for typical imine-linked 2D COFs; 1,3,5-Tris(4-carboxyphenyl)benzene: not suitable for this esterification route |
| Quantified Difference | ~40-75% higher surface area compared to TAPB-based imine COFs |
| Conditions | COF synthesis via transesterification reaction with di(pyridin-2-yl) terephthalate (DPT) in dioxane at 150°C. |
Why This Matters
The ~40-75% higher surface area directly translates to significantly improved performance in gas storage, separation, and catalysis, making THPB the preferred precursor for high-porosity ester-linked COFs.
- [1] Zhao, C., Lyu, H., Ji, Z., Zhu, C., & Yaghi, O. M. (2020). Ester-Linked Crystalline Covalent Organic Frameworks. Journal of the American Chemical Society, 142(34), 14450–14454. View Source
- [2] Uribe-Romo, F. J., Doonan, C. J., Furukawa, H., Oisaki, K., & Yaghi, O. M. (2011). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 133(30), 11478–11481. View Source
